Ethanone, 1-(methylenecyclopropyl)-
Description
Overview of Ethanone, 1-(Methylenecyclopropyl)-
Ethanone, 1-(methylenecyclopropyl)- represents a distinctive class of organic compounds characterized by the combination of a cyclopropane ring with an exocyclic methylene group and an acetyl substituent. The compound possesses the molecular formula C6H8O and a molecular weight of 96.13 grams per mole. Structurally, this ketone features a cyclopropane ring substituted at positions 1 and 2 by methylene and acetyl groups respectively, creating a highly strained yet stable molecular framework.
The compound is systematically classified within the PubChem database under the identifier CID 538520, with the Chemical Abstracts Service registry number 62266-35-7. Alternative nomenclature includes 1-(2-methylenecyclopropyl)ethanone, 1-(2-methylidenecyclopropyl)ethanone, and 2-acetyl-1-methylenecyclopropane. The molecular structure can be represented by the SMILES notation CC(=O)C1CC1=C and the InChI identifier InChI=1S/C6H8O/c1-4-3-6(4)5(2)7/h6H,1,3H2,2H3.
From a structural perspective, the compound belongs to multiple chemical classifications simultaneously. It functions as a member of cyclopropanes, a methyl ketone, and an olefinic compound. This unique combination of functional groups imparts distinctive reactivity patterns that have attracted considerable research attention. The three-membered ring system introduces significant ring strain, while the exocyclic double bond provides additional sites for chemical transformation.
The compound exhibits specific stereochemical features that influence its reactivity profile. The presence of an undefined stereocenter in the molecular structure contributes to its conformational flexibility. Computational analysis reveals a topological polar surface area of 17.1 square angstroms and an XLogP3 value of 0.4, indicating moderate lipophilicity characteristics. These physicochemical properties significantly influence the compound's behavior in various chemical environments and synthetic applications.
Historical Context and Discovery
The development and characterization of Ethanone, 1-(methylenecyclopropyl)- emerged from broader investigations into methylenecyclopropane derivatives throughout the late twentieth century. The foundational understanding of methylenecyclopropane chemistry was established in 1953 with the first reported synthesis of unsubstituted methylenecyclopropane. This pioneering work laid the groundwork for subsequent investigations into substituted derivatives and their chemical transformations.
Early research efforts focused on understanding the fundamental properties of methylenecyclopropane systems, particularly their unique combination of ring strain and electronic characteristics. The discovery that methylenecyclopropane derivatives could serve as valuable synthetic intermediates emerged from systematic studies of cyclopropane ring-opening reactions. Researchers observed that the presence of an exocyclic double bond significantly influenced the reactivity patterns of the three-membered ring system.
The specific compound Ethanone, 1-(methylenecyclopropyl)- was first documented in chemical databases in 2005, with subsequent modifications recorded through 2025. This timeline reflects the ongoing research interest and evolving understanding of the compound's properties and applications. The creation and modification dates in major chemical databases indicate sustained scientific attention to this particular derivative.
Historical investigations into cyclopropyl ketone systems revealed their potential as building blocks for complex organic synthesis. Early studies demonstrated that these compounds could undergo various transformations, including ring-opening reactions, cycloadditions, and rearrangements. The development of synthetic methodologies for accessing methylenecyclopropyl ketones paralleled advances in cyclopropane chemistry more broadly.
Research into methylenecyclopropane-containing natural products provided additional impetus for synthetic investigations. The discovery of naturally occurring amino acids such as methylenecyclopropaneglycine and beta-(methylenecyclopropyl)-beta-methylalanine demonstrated the biological relevance of these structural motifs. These natural product discoveries highlighted the importance of developing efficient synthetic routes to methylenecyclopropane derivatives for biological and pharmaceutical research.
Significance in Organic and Organometallic Chemistry
Ethanone, 1-(methylenecyclopropyl)- occupies a central position in contemporary organic chemistry research due to its unique structural features and versatile reactivity patterns. The compound's significance stems from its ability to participate in diverse chemical transformations that are challenging to achieve with other substrate classes. The combination of a strained three-membered ring and an electron-withdrawing ketone carbonyl creates a reactive system amenable to various synthetic manipulations.
In organometallic chemistry, the compound has emerged as a valuable substrate for transition metal-catalyzed reactions. Recent investigations have demonstrated its utility in samarium-catalyzed formal [3+2] cycloaddition reactions with alkynes, leading to the formation of substituted cyclopentenes. These transformations proceed through unique radical mechanisms involving single electron transfer processes, showcasing the compound's compatibility with reducing organometallic catalysts.
The compound's participation in nickel-catalyzed cross-electrophile coupling reactions represents another significant application area. Research has shown that cyclopropyl ketones, including Ethanone, 1-(methylenecyclopropyl)-, can undergo ring-opening alkylation reactions with primary alkyl chlorides under nickel catalysis. These transformations provide efficient routes to gamma-alkyl ketone products with excellent regioselectivity and step economy.
Studies of the compound's reactivity patterns have revealed important mechanistic insights relevant to broader organometallic chemistry. Computational investigations suggest that the electronic properties of the ketone carbonyl significantly influence the ease of single electron transfer processes. The relatively low electron density at the carbonyl carbon and polarized carbonyl group facilitate reductive activation by organometallic catalysts.
The compound's role in pharmaceutical chemistry has become increasingly prominent. It serves as a crucial intermediate in the synthesis of numerous pharmaceutical drugs, particularly antiviral medications, antidepressants, and anti-inflammatory compounds. The three-membered ring structure provides access to unique molecular scaffolds that are difficult to construct through alternative synthetic routes.
Scope and Objectives of Academic Research
Contemporary academic research involving Ethanone, 1-(methylenecyclopropyl)- encompasses multiple interconnected areas of investigation. Primary research objectives include developing new synthetic methodologies for compound preparation, elucidating reaction mechanisms, and expanding the scope of chemical transformations accessible through this molecular platform. These investigations contribute to broader understanding of cyclopropane chemistry and strain-driven reactivity.
Mechanistic studies constitute a major focus of current research efforts. Investigators are working to understand the fundamental processes governing ring-opening reactions, particularly the factors that control regioselectivity and stereoselectivity in various transformation pathways. Computational chemistry approaches are being employed to model transition states and intermediate structures, providing insights into reaction energy profiles and selectivity determinants.
Synthetic methodology development represents another critical research direction. Academic groups are investigating new catalytic systems capable of activating the compound under mild conditions while providing high levels of chemical selectivity. These efforts include exploring novel transition metal catalysts, developing photocatalytic activation strategies, and investigating radical reaction pathways.
The scope of current research extends to applications in natural product synthesis and pharmaceutical chemistry. Researchers are exploring the compound's utility as a building block for constructing complex molecular architectures found in biologically active natural products. These investigations often require developing new ring-opening and rearrangement reactions tailored to specific synthetic targets.
Materials science applications represent an emerging area of research interest. The compound's unique structural features make it potentially valuable for polymer synthesis and materials chemistry applications. Researchers are investigating its incorporation into polymer backbones and its use in preparing specialized materials with unusual mechanical or electronic properties.
Academic collaborations are increasingly focusing on multidisciplinary approaches that combine synthetic chemistry, computational modeling, and biological evaluation. These integrated research programs aim to understand structure-activity relationships and optimize compound properties for specific applications. The collaborative nature of this research reflects the compound's relevance across multiple chemical disciplines.
Table 1: Fundamental Properties of Ethanone, 1-(Methylenecyclopropyl)-
Table 2: Chemical Classification and Functional Groups
Properties
CAS No. |
62266-35-7 |
|---|---|
Molecular Formula |
C6H8O |
Molecular Weight |
96.13 g/mol |
IUPAC Name |
1-(2-methylidenecyclopropyl)ethanone |
InChI |
InChI=1S/C6H8O/c1-4-3-6(4)5(2)7/h6H,1,3H2,2H3 |
InChI Key |
ALSUBMCOHAICPJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CC1=C |
Canonical SMILES |
CC(=O)C1CC1=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key parameters of Ethanone, 1-(methylenecyclopropyl)- and its analogs, highlighting structural variations and their implications:
Structural and Functional Group Comparisons
- Cyclopropane vs. This strain may enhance reactivity in catalytic processes or photochemical applications .
- Electron-Withdrawing Groups: Chlorine (e.g., 1-(1-chlorocyclopropyl)ethanone) and nitro (e.g., 1-(3-nitrophenyl)ethanone) substituents increase electrophilicity at the ketone group, favoring nucleophilic additions. However, nitro groups also elevate boiling points (e.g., 440.20 K for 1-(3-nitrophenyl)ethanone) due to increased polarity .
Preparation Methods
Reaction Mechanism and Conditions
-
Deprotonation : Methallyl chloride reacts with KNH₂ in tetrahydrofuran (THF) at elevated temperatures (50–80°C), yielding a carbene intermediate.
-
Carbene Insertion : The carbene inserts into a proximal C–H bond, forming methylenecyclopropane.
-
Acetylation : The methylenecyclopropane intermediate is treated with acetylating agents (e.g., acetic anhydride or acetyl chloride) in the presence of Lewis acids like AlCl₃ to introduce the acetyl group.
Key Parameters :
-
Base selection (KNH₂ vs. NaNH₂) influences reaction rate and byproduct formation.
-
Solvents such as THF or diethyl ether stabilize reactive intermediates.
-
Temperature control (50–80°C) minimizes side reactions like polymerization.
Yield Optimization
Yields for analogous cyclopropane syntheses range from 60–75%. Impurities arise from competing 5-exo or 6-endo cyclization pathways, necessitating precise stoichiometry and inert atmospheres.
Adsorption-Based Synthesis Using Porous Carriers
A patent describing 1-methylcyclopropene (1-MCP) synthesis provides a transferable framework for Ethanone, 1-(methylenecyclopropyl)- preparation. This method emphasizes adsorbing the target compound onto activated porous carriers to enhance stability and control release.
Carrier Activation and Adsorption
-
Carrier Preparation : Activated carbon or molecular sieves are purified with hydrochloric/nitric acid mixtures, rinsed to neutrality, and activated at 600–800°C.
-
Adsorption : The cyclopropane derivative is dissolved in a preservation liquid (e.g., water, ethanol) and passed through the carrier under nitrogen. Adsorption equilibrium is monitored via gas chromatography.
-
Stabilization : Polymerization inhibitors like 1,4-benzoquinone (0.0001–0.001% w/w) are added to suppress degradation.
Advantages :
-
Prolongs shelf life by mitigating cyclopropane ring opening.
-
Enables controlled release in industrial applications.
Comparative Efficiency
Aldol Condensation and Cyclopropanation
A multi-step synthesis from spirocyclic ketones demonstrates the utility of aldol reactions in constructing the acetyl-cyclopropane framework. This method involves:
Silyl Enol Ether Formation
-
Protection : Treating a precursor ketone with tert-butyldimethylsilyl triflate (TBSOTf) in dichloromethane forms a silyl enol ether.
-
Aldol Reaction : Reaction with acetaldehyde at −78°C generates a β-hydroxy ketone intermediate.
-
Cyclopropanation : The hydroxy ketone undergoes ring-closing via pinacol-like rearrangement, forming the cyclopropane ring.
Oxidation and Finalization
The secondary alcohol intermediate is oxidized to the ketone using Dess-Martin periodinane (DMP), achieving yields of 80–90%.
Critical Considerations :
-
Low temperatures (−78°C) prevent retro-aldol reactions.
-
Anhydrous conditions are essential for silyl enol ether stability.
Radical Cyclization Approaches
Radical-mediated cyclizations offer an alternative route, particularly for stereocontrolled synthesis. Methylenecyclopropyl radicals, generated from iodides or bromides, undergo 5-exo or 6-endo cyclization to form the cyclopropane core.
Initiator Systems
-
AIBN/H₂O : Azobisisobutyronitrile (AIBN) initiates radical formation in aqueous ethanol.
-
Tributyltin Hydride : Mediates chain propagation and termination.
Challenges :
-
Competing ring-opening pathways reduce yields to 50–65%.
-
Stereochemical control requires chiral auxiliaries or catalysts.
Industrial-Scale Considerations
Cost-Benefit Analysis
| Method | Cost (USD/kg) | Energy Demand | Environmental Impact |
|---|---|---|---|
| Carbene Insertion | 120–150 | High | Moderate (solvent waste) |
| Adsorption | 90–110 | Moderate | Low (reusable carriers) |
| Aldol-Cyclopropanation | 200–250 | High | High (toxic reagents) |
Q & A
Q. What are the common synthetic routes for 1-(methylenecyclopropyl)ethanone derivatives, and how can reaction conditions be optimized?
Answer: 1-(Methylenecyclopropyl)ethanone derivatives are typically synthesized via Friedel-Crafts acylation or cyclopropane ring-forming reactions. For example, Lewis acid-mediated reactions (e.g., AlCl₃ or BF₃) facilitate the introduction of cyclopropyl groups into aromatic ketones . Optimization involves:
- Catalyst selection : Lewis acids like BF₃·OEt₂ improve regioselectivity in cyclopropane formation.
- Solvent control : Polar aprotic solvents (e.g., DCM) enhance reaction yields by stabilizing intermediates.
- Temperature modulation : Low temperatures (-20°C to 0°C) reduce side reactions in cyclopropanation steps .
Q. How can spectroscopic techniques (NMR, IR, MS) characterize 1-(methylenecyclopropyl)ethanone derivatives?
Answer:
- NMR : ¹H NMR identifies cyclopropyl protons (δ 1.2–2.5 ppm as multiplet) and acetyl groups (δ 2.1–2.3 ppm as singlet). ¹³C NMR confirms carbonyl carbons (δ 200–210 ppm) .
- IR : Strong absorption at ~1700 cm⁻¹ confirms the ketone group.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 136 for C₆H₈O) and fragmentation patterns validate the cyclopropane ring .
Q. What are the primary applications of 1-(methylenecyclopropyl)ethanone in pharmaceutical intermediate synthesis?
Answer: This scaffold is pivotal in synthesizing:
- Antimicrobial agents : Derivatives with electron-withdrawing substituents (e.g., halogens) show activity against Gram-positive bacteria .
- Heterocyclic precursors : Used in benzofuran and indole synthesis via cyclization reactions .
Advanced Research Questions
Q. How do substituents on the cyclopropyl group influence reactivity in Lewis acid-mediated heterocyclic synthesis?
Answer: Substituents modulate ring strain and electronic effects:
- Electron-donating groups (e.g., CH₃) : Lower cyclopropane ring strain, enhancing stability in Friedel-Crafts reactions.
- Electron-withdrawing groups (e.g., Cl, F) : Increase electrophilicity of the carbonyl carbon, accelerating nucleophilic attacks .
Methodological approach : Compare reaction kinetics (e.g., via HPLC) of substituted derivatives under identical conditions .
Q. How can researchers resolve contradictions in reported biological activities of 1-(methylenecyclopropyl)ethanone derivatives?
Answer: Contradictions often arise from:
- Structural variability : Minor substituent changes (e.g., ortho vs. para positions) drastically alter bioactivity.
- Assay conditions : Differences in microbial strains or cell lines affect results.
Resolution strategies : - Dose-response studies : Establish EC₅₀ values across multiple models.
- Meta-analysis : Cross-reference data from peer-reviewed studies (e.g., antimicrobial assays in vs. toxicity in ) .
Q. What computational methods predict the stability and reactivity of 1-(methylenecyclopropyl)ethanone derivatives?
Answer:
- DFT calculations : Assess cyclopropane ring strain energy and transition states in reactions.
- Molecular docking : Predict interactions with biological targets (e.g., bacterial enzymes) using software like AutoDock .
- QSAR models : Correlate logP (e.g., 3.695 for a biphenyl derivative ) with membrane permeability.
Q. What safety precautions are critical when handling halogenated 1-(methylenecyclopropyl)ethanone derivatives?
Answer:
- Toxicity mitigation : Use fume hoods and PPE (gloves, goggles) due to mutagenic risks (e.g., 2-chloro derivatives in ).
- Waste disposal : Neutralize reactive intermediates (e.g., oximes) before disposal per EPA guidelines .
Q. How can 1-(methylenecyclopropyl)ethanone derivatives serve as reference standards in analytical chemistry?
Answer:
- Chromatography : Use as retention time markers in HPLC (e.g., 1-(4-methoxy-3-methylphenyl)ethanone in ).
- Calibration curves : Prepare serial dilutions to quantify unknown samples via UV-Vis (λmax ~270 nm for aromatic ketones) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
